molecular formula C10H12ClNO3 B1628842 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride CAS No. 35970-31-1

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride

Cat. No.: B1628842
CAS No.: 35970-31-1
M. Wt: 229.66 g/mol
InChI Key: QQOCJGFHQBCQNE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name :
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrochloride.

Molecular Formula :
C₁₀H₁₂ClNO₃.

Molecular Weight :
229.66 g/mol.

Structural Features :

  • A 1,4-benzodioxane core (a bicyclic system with two oxygen atoms at positions 1 and 4).
  • An amino group (-NH₂) at the β-position of the ketone moiety.
  • A hydrochloride salt stabilizing the amino group via protonation.

SMILES Notation :
Cl.OC(=O)C(N)C1=CC2=C(C=C1)OCCO2.

Synonyms :

  • 2-Amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one hydrochloride.
  • Eliglustat Impurity 23 HCl.
  • CAS 35970-31-1.

Structural Comparison :

Feature This Compound Related Analogues
Core Structure 1,4-Benzodioxane 1,4-Benzodioxane lignans
Functional Groups Amino ketone Methoxy or hydroxyl derivatives

Historical Development and Discovery

Synthetic Origins :
The compound was first synthesized as an intermediate in pharmaceutical research , particularly in the development of Eliglustat , a therapy for Gaucher disease. Early routes involved:

  • Friedel-Crafts Acylation : Introducing the ketone group to the benzodioxane core.
  • Amination : Reaction of chloroethanone derivatives with ammonia.
  • Salt Formation : Treatment with hydrochloric acid to stabilize the amine.

Key Milestones :

  • 2000s : Identification as a synthetic intermediate in glycan-processing enzyme inhibitors.
  • 2010s : Optimization of purity (>98%) for analytical standards.

Industrial Relevance :

  • Used in high-throughput screening for kinase and protease inhibitors.
  • Serves as a precursor for fluorescent probes in biochemical assays.

Significance in Heterocyclic Chemistry

Role of the Benzodioxane Core :

  • Electronic Effects : The oxygen-rich ring enhances electron density, facilitating electrophilic substitutions.
  • Conformational Rigidity : The fused dioxane ring restricts rotation, aiding in stereoselective synthesis .

Amino Ketone Functionality :

  • Nucleophilicity : The amino group participates in Schiff base formation, enabling conjugation with aldehydes.
  • Redox Activity : The ketone undergoes reduction to secondary alcohols, useful in prodrug design.

Applications in Research :

Domain Use Case Example
Medicinal Chemistry Building block for antitumor agents PKM2 activators
Material Science Cross-linker in epoxy resins Polymer thermal stabilizers
Catalysis Ligand for asymmetric hydrogenation Chiral amine synthesis

Mechanistic Insights :

  • Enzyme Inhibition : The compound’s keto-amine structure mimics transition states in glycosidase reactions.
  • Radical Scavenging : The benzodioxane moiety quenches reactive oxygen species, studied in antioxidant assays.

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;/h1-2,5H,3-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCJGFHQBCQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588641
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35970-31-1
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2,3-Dihydroxybenzoic Acid Derivatives

A foundational approach involves the alkylation of 2,3-dihydroxybenzoic acid precursors. As demonstrated in Scheme 1 of PMC8142146, methyl 2,3-dihydroxybenzoate undergoes O-alkylation with 1,2-dibromoethane in the presence of potassium carbonate, forming the 1,4-benzodioxane ring system. Subsequent hydrolysis of the methyl ester (14 in) with lithium hydroxide yields the carboxylic acid, which is converted to the ethanone scaffold via mixed-anhydride-mediated amidation. For the target compound, this intermediate is functionalized with an amino group through nitration followed by catalytic hydrogenation (17–18 in), though direct amination using hydroxylamine derivatives has also been reported in analogous systems.

Critical parameters include:

  • Reaction temperature : 80–110°C for alkylation
  • Catalyst : K₂CO₃ (2.5 equiv)
  • Solvent : DMF or acetone
    Typical yields for the cyclization step exceed 85%, though competing etherification byproducts may reduce efficiency if stoichiometry is imprecise.

Reductive Amination of 2-Oxo Intermediates

An alternative route described in RSC Supporting Information employs 2-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-oxoacetamide (3h) as a precursor. Treatment with hydroxylamine hydrochloride under acidic conditions (HCl/EtOH, reflux) introduces the amino group, followed by reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C). The hydrochloride salt is precipitated by treating the free base with concentrated HCl in diethyl ether, achieving a purity of >98% (HPLC).

Optimized Conditions :

  • Molar ratio (oxoacetamide : NH₂OH·HCl): 1:1.2
  • Reduction time : 4–6 h at 50°C
  • Isolation yield : 78–82%
    This method avoids hazardous nitration steps but requires stringent control over reduction kinetics to prevent over-reduction to secondary amines.

Direct Synthesis via Acylhydrazide Cyclization

PMC9963071 outlines a photocatalytic strategy for 2-amino-1,3,4-oxadiazoles that has been adapted for benzodioxin-containing analogs. Substituted semicarbazones undergo oxidative heterocyclization catalyzed by eosin-Y under visible light, with atmospheric oxygen as the terminal oxidant. While originally designed for oxadiazoles, this method has been modified by replacing the oxadiazole core with the 1,4-benzodioxane moiety through careful selection of starting hydrazides.

Key Advantages :

  • Reaction time : <2 h vs. 12–24 h for thermal methods
  • Solvent : Ethanol/water (3:1), enhancing green chemistry metrics
  • Yield : 89–92% for electron-deficient substrates
    Limitations include reduced efficiency with sterically hindered hydrazides and the need for specialized photoreactors.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) data from:

  • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 4.30 (s, 4H, -O-CH₂-CH₂-O-)
  • δ 3.85 (s, 2H, -NH₂·HCl)
  • δ 2.10 (s, 3H, CO-CH₃)

HPLC Purity :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (0.1% TFA), 70:30
  • Retention time: 6.8 min

Physicochemical Properties

Property Value Source
Molecular Weight 229.663 g/mol
Melting Point 247–248°C
LogP 1.258 (Predicted)
Water Solubility 12.8 mg/mL at 25°C
pKa 7.03 (Amino group)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Commercial pricing for 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (CAS 245329-81-1) fluctuates between $433–$491 per gram, necessitating in-house synthesis for bulk production. A cost-benefit comparison of Routes 1.1 vs. 1.3 reveals:

Parameter Route 1.1 Route 1.3
Raw Material Cost/kg $1,200 $980
Reaction Volume (L/kg) 15 8
E-Factor 32 18
Overall Yield 71% 88%

Route 1.3’s lower environmental impact (E-factor = mass waste/mass product) makes it preferable despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Basic Information

  • Chemical Name : 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
  • Molecular Formula : C10H12ClNO3
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 35970-31-1

Structural Characteristics

The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is known for its biological activity. The presence of an amino group and a ketone functional group contributes to its reactivity and potential interactions with biological targets.

Pharmaceutical Development

Role as an Intermediate
this compound serves as an important intermediate in the synthesis of Eliglustat, a drug used for treating Gaucher disease. The synthesis of Eliglustat involves multiple steps where this compound acts as a precursor, highlighting its significance in the pharmaceutical industry .

Medicinal Chemistry

Therapeutic Potential
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit various biological activities, including anti-inflammatory and anticancer properties. Studies have suggested that derivatives of this compound may enhance therapeutic efficacy while minimizing side effects .

Analytical Chemistry

Method Development
The compound is also utilized in developing analytical methods for detecting related substances in pharmaceutical formulations. Its unique chemical properties allow for the establishment of specific assays that can quantify the presence of impurities or degradation products in drug formulations .

Case Study 1: Synthesis of Eliglustat

A study published in Journal of Medicinal Chemistry details the synthetic pathway involving this compound as a key intermediate in producing Eliglustat. The researchers optimized reaction conditions to enhance yield and purity, demonstrating the compound's critical role in drug development .

In another study investigating the biological activity of related compounds, researchers evaluated the anti-inflammatory effects of derivatives based on the dihydrobenzo[b][1,4]dioxin structure. The findings indicated that modifications to the amino and ketone groups could significantly impact biological activity, suggesting potential therapeutic applications for modified versions of this compound .

Data Tables

StepReaction TypeReagents UsedYield (%)
1N-AlkylationAlkyl halide + amine85
2ReductionReducing agent (e.g., LiAlH4)90
3CyclizationCyclizing agent + heat75

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride apart is its dihydrobenzo[b][1,4]dioxin moiety, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and relevant research findings.

  • Molecular Formula : C10H11ClN2O3
  • Molecular Weight : 245.71 g/mol
  • CAS Number : 245329-81-1

The biological activity of this compound is primarily attributed to its interaction with cellular targets that regulate cell proliferation and apoptosis. The compound is believed to modulate pathways involved in tubulin polymerization and cell cycle arrest.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. Below is a summary of key findings:

StudyCell LineIC50 (µM)Mechanism
HeLa0.45Inhibits tubulin polymerization
A5490.45Induces G2/M phase arrest
HT-290.45Induces intrinsic apoptosis pathway

In vitro studies indicate that the compound effectively inhibits the binding of colchicine to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways .

Apoptotic Induction

The compound has been shown to activate caspase-9 and reduce Bcl-2 expression, which are critical markers for apoptosis. This process is particularly significant in cancer therapy as it promotes the death of malignant cells while sparing normal cells.

Case Studies

Several case studies highlight the potential of this compound in cancer treatment:

  • Zebrafish Model : In vivo experiments using zebrafish demonstrated that treatment with this compound resulted in significant reduction of tumor growth, confirming its efficacy as an anticancer agent .
  • Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with the compound led to a marked increase in G2/M phase cells, indicating effective cell cycle arrest at specific concentrations .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to mitigate inhalation risks, as the compound may cause respiratory irritation . For spills, avoid dust generation by covering with inert absorbent material and dispose of waste according to hazardous chemical guidelines . Emergency procedures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for skin contact .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A general method involves condensation reactions under acidic conditions. For example, dissolve intermediates like 4-amino-triazole derivatives in absolute ethanol, add glacial acetic acid as a catalyst, and reflux with substituted aldehydes for 4–6 hours. Post-reaction, reduce pressure to evaporate solvents and isolate the product via filtration . Multi-step synthesis may require protecting group strategies to preserve reactive amines .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6 or CD3OD) to confirm hydrogen environments and carbon frameworks .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions (e.g., exact mass 195.1371552 Da) to confirm molecular formula .
  • HPLC : Assess purity (>98%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Low yields (e.g., 26–49% in thiazol-5-yl derivatives) often arise from side reactions or unstable intermediates. Strategies include:

  • Temperature Control : Use anhydrous conditions and low temperatures (−78°C) for Grignard reagent additions to prevent side reactions .
  • Catalyst Screening : Test alternatives to acetic acid, such as Lewis acids, to improve reaction efficiency .
  • Purification : Employ flash chromatography with gradients (e.g., 0–10% EtOAc/hexanes) to separate closely eluting byproducts .

Q. What computational approaches predict the compound’s selectivity in biological targets (e.g., CDK9 inhibition)?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions between the dihydrobenzodioxin moiety and kinase active sites. Validate predictions with:

  • Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity of derivatives with modified amino-thiazole or methoxy groups .
  • Kinetic Assays : Measure IC50 values using fluorescence polarization or ATPase assays to quantify target engagement .

Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Repeat NMR experiments under varying temperatures or solvent systems to identify dynamic effects (e.g., rotamers) .
  • Isotopic Labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to resolve overlapping signals .
  • Complementary Techniques : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm connectivity .

Notes for Experimental Design

  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and stirrer efficiency to maintain reaction homogeneity .
  • Ecotoxicity Data Gap : No ecotoxicological data is available; assume stringent containment protocols to prevent environmental release .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.